molecular formula C12H9Cl2NO2S B187528 N-(2,3-dichlorophenyl)benzenesulfonamide CAS No. 92589-22-5

N-(2,3-dichlorophenyl)benzenesulfonamide

Cat. No. B187528
CAS RN: 92589-22-5
M. Wt: 302.2 g/mol
InChI Key: VAIYLVSTCHKPAY-UHFFFAOYSA-N
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Description

“N-(2,3-dichlorophenyl)benzenesulfonamide” is a chemical compound with the molecular formula C12H9Cl2NO2S . It has a CAS number of 92589-22-5 .


Molecular Structure Analysis

The molecular structure of “N-(2,3-dichlorophenyl)benzenesulfonamide” consists of 12 carbon atoms, 9 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom . A study on a similar compound, N-(2,3-dichlorophenyl)-2-nitrobenzene–sulfonamide, discusses the effects of different solvents on its molecular structure .


Physical And Chemical Properties Analysis

The molecular weight of “N-(2,3-dichlorophenyl)benzenesulfonamide” is approximately 302.176 Da .

Scientific Research Applications

  • Antibacterial and Enzymatic Activity: N-(2,3-dimethylphenyl)benzenesulfonamide derivatives have shown moderate to high activity against both Gram-positive and Gram-negative bacterial strains. Some derivatives also exhibited significant inhibition of the α-glucosidase enzyme, making them potential candidates for treating conditions like diabetes (Abbasi et al., 2016).

  • Potential for Medicinal Applications: Carbamoylsulfonamide derivatives, closely related to the benzenesulfonamide family, are novel compounds with significant potential for medicinal applications, as demonstrated by their stabilizing structures through extensive hydrogen bonding (Siddiqui et al., 2008).

  • Antitumor Activity: Several benzenesulfonamide derivatives have been synthesized and evaluated for their in vitro antitumor activity against various human tumor cell lines. Some compounds showed promising results, indicating their potential as anticancer agents (Szafrański et al., 2020).

  • Carbonic Anhydrase Inhibition: Some benzenesulfonamide derivatives have been found to inhibit carbonic anhydrase, an enzyme involved in many physiological processes. This makes them relevant for developing drugs targeting conditions like glaucoma, epilepsy, and altitude sickness (Gul et al., 2016).

  • Structural Analysis: The study of benzenesulfonamide derivatives has also contributed to the understanding of molecular structures, with research highlighting the role of intermolecular interactions in stabilizing these compounds (Gowda et al., 2008).

  • Photooxidation Studies: Research on the photooxidation of benzenesulfonamide derivatives has provided insights into the chemical behavior of these compounds under irradiation, which is relevant for environmental and analytical chemistry applications (Miller & Crosby, 1983).

  • Solubility and Dissolution Properties: Understanding the solubility and dissolution properties of benzenesulfonamide in various solvents is crucial for its application in chemical processes and pharmaceutical formulations (Li et al., 2019).

Safety and Hazards

“N-(2,3-dichlorophenyl)benzenesulfonamide” may cause skin irritation, serious eye irritation, and respiratory irritation. It is advised to avoid release to the environment .

properties

IUPAC Name

N-(2,3-dichlorophenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO2S/c13-10-7-4-8-11(12(10)14)15-18(16,17)9-5-2-1-3-6-9/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAIYLVSTCHKPAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356515
Record name N-(2,3-dichlorophenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dichlorophenyl)benzenesulfonamide

CAS RN

92589-22-5
Record name N-(2,3-dichlorophenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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